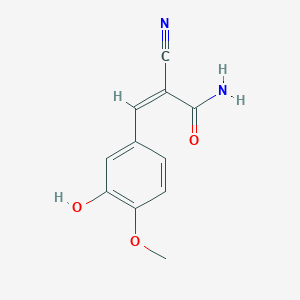![molecular formula C10H10ClN3S B5821768 1-{2-[(4-chlorophenyl)thio]ethyl}-1H-1,2,4-triazole](/img/structure/B5821768.png)
1-{2-[(4-chlorophenyl)thio]ethyl}-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[(4-chlorophenyl)thio]ethyl}-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-{2-[(4-chlorophenyl)thio]ethyl}-1H-1,2,4-triazole is not well-understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and proteins. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-{2-[(4-chlorophenyl)thio]ethyl}-1H-1,2,4-triazole has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of microorganisms, and reduce inflammation. It has also been shown to have antioxidant properties, which may protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
1-{2-[(4-chlorophenyl)thio]ethyl}-1H-1,2,4-triazole has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It also exhibits potent pharmacological effects, which make it an attractive candidate for further research. However, it also has some limitations. For example, its mechanism of action is not well-understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for the research of 1-{2-[(4-chlorophenyl)thio]ethyl}-1H-1,2,4-triazole. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Another direction is to explore its use as a corrosion inhibitor, herbicide, and insecticide. Further studies are also needed to elucidate its mechanism of action and to optimize its pharmacological properties.
Conclusion:
In conclusion, 1-{2-[(4-chlorophenyl)thio]ethyl}-1H-1,2,4-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to optimize its pharmacological properties.
Synthesis Methods
1-{2-[(4-chlorophenyl)thio]ethyl}-1H-1,2,4-triazole can be synthesized through several methods. One of the most commonly used methods is the reaction of 4-chlorobenzyl chloride with sodium azide followed by reaction with ethyl mercaptan. The resulting compound is then treated with hydrazine hydrate to obtain 1-{2-[(4-chlorophenyl)thio]ethyl}-1H-1,2,4-triazole.
Scientific Research Applications
1-{2-[(4-chlorophenyl)thio]ethyl}-1H-1,2,4-triazole has been extensively studied for its potential applications in various fields. It has been found to exhibit antimicrobial, antifungal, antitumor, and anti-inflammatory activities. It has also been investigated for its potential use as a corrosion inhibitor, herbicide, and insecticide.
properties
IUPAC Name |
1-[2-(4-chlorophenyl)sulfanylethyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3S/c11-9-1-3-10(4-2-9)15-6-5-14-8-12-7-13-14/h1-4,7-8H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVJBBYWUJARCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCN2C=NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-acetyl-5-oxo-1,3,4,5-tetrahydro-2H-chromeno[3,4-b]pyridin-9-yl acetate](/img/structure/B5821712.png)
![N'-{[2-(2-phenylethyl)benzoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5821723.png)

![4-[ethyl(methyl)amino]-2-methoxy-5-methylbenzaldehyde](/img/structure/B5821749.png)


![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5821771.png)
![2-methyl-N'-{4-[(1-methyl-1H-imidazol-2-yl)thio]-3-nitrobenzylidene}benzohydrazide](/img/structure/B5821772.png)
![N-(4-chloro-2-methylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5821779.png)

